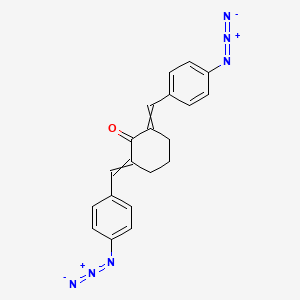

2,6-Bis(4-azidobenzylidene)cyclohexanone

Beschreibung

Eigenschaften

IUPAC Name |

2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNOMHUYXSAUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066574 | |

| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20237-98-3 | |

| Record name | 2,6-Bis(4-azidobenzal)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20237-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2,6-bis((4-azidophenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(4-azidobenzylidene)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Solvent Systems

The choice of solvent significantly impacts reaction efficiency and product purity. Polar protic solvents, such as ethanol or methanol, are commonly employed due to their ability to dissolve both cyclohexanone and 4-azidobenzaldehyde while stabilizing intermediates through hydrogen bonding. Non-polar solvents like toluene are less effective, as they often result in incomplete reactions or side-product formation.

| Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 6–8 | 78–82 | >95 |

| Methanol | 5–7 | 80–85 | >96 |

| Toluene | 10–12 | 45–50 | 85–90 |

Catalysts and Bases

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most effective catalysts, with NaOH achieving yields of 80–85% at concentrations of 5–10% w/v. Higher base concentrations (>15%) may lead to saponification of the azide groups, reducing yield.

Temperature and Time

Optimal reaction temperatures range from 60°C to 70°C, balancing reaction rate and thermal stability of the azide functional groups. Prolonged heating beyond 8 hours at 70°C risks decomposition, as evidenced by a 15–20% yield reduction.

Purification and Isolation Techniques

Crude product purification typically involves recrystallization from ethanol or methanol, which removes unreacted starting materials and oligomeric by-products. Sequential washing with cold water and diethyl ether further enhances purity, achieving >98% purity in laboratory settings. Industrial-scale processes may employ column chromatography or fractional distillation, though these methods are less cost-effective for large batches.

| Purification Method | Purity (%) | Recovery Rate (%) |

|---|---|---|

| Recrystallization | 98–99 | 70–75 |

| Column Chromatography | >99 | 50–60 |

| Fractional Distillation | 95–97 | 80–85 |

Industrial Production Methods

Scaling the synthesis of 2,6-Bis(4-azidobenzylidene)cyclohexanone requires modifications to laboratory protocols. Continuous stirred-tank reactors (CSTRs) operating at 65°C with a residence time of 6 hours are preferred for maintaining consistent product quality. Solvent recovery systems, such as thin-film evaporators, reduce waste and operational costs. Industrial batches (100–500 kg) achieve yields of 75–80%, with purity levels of 95–97% suitable for photoresist applications.

Characterization and Quality Control

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Bis(4-azidobenzylidene)cyclohexanone undergoes various chemical reactions, including:

Photochemical Reactions: The compound is highly photosensitive and can undergo photolysis upon exposure to ultraviolet light, leading to the formation of reactive intermediates.

Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Thermal Reactions: At elevated temperatures, the compound can decompose, releasing nitrogen gas and forming new chemical species.

Common Reagents and Conditions:

Photochemical Reactions: Ultraviolet light is used to initiate the photolysis of the compound.

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, which react with the azide groups under mild conditions.

Thermal Reactions: Elevated temperatures (above 60°C) are required to induce thermal decomposition.

Major Products Formed:

Photochemical Reactions: Reactive intermediates such as nitrenes are formed, which can further react to form various products.

Substitution Reactions: The major products depend on the nucleophile used, resulting in substituted cyclohexanone derivatives.

Thermal Reactions: Decomposition products include nitrogen gas and various organic fragments.

Wissenschaftliche Forschungsanwendungen

Photosensitive Materials

BAC is widely used as a photosensitizer in photoresist applications. When exposed to light, it undergoes chemical changes that allow it to alter the properties of the material, making it essential in photolithography processes for microelectronics and semiconductor manufacturing. Its ability to form covalent bonds with polymers enhances the robustness of photoresist materials, contributing to the formation of hardened structures upon exposure to UV light .

Polymer Chemistry

In polymer chemistry, BAC serves as a cross-linking agent that improves the mechanical properties of polymers. For instance, it has been integrated into polyimide networks and low-bandgap polymers like PM6, enhancing their strength and thermal stability . The compound's azide groups facilitate click chemistry reactions, enabling the synthesis of novel polymeric materials with tailored functionalities.

| Application Area | Description |

|---|---|

| Photosensitive Materials | Used in photolithography for microelectronics. |

| Polymer Chemistry | Acts as a cross-linker to enhance mechanical properties of polymers. |

| Material Science | Contributes to the development of new materials with specific light-sensitive characteristics. |

Biomedical Research

BAC's reactivity due to its azide groups allows it to participate in bioorthogonal reactions, making it a valuable tool for creating targeted drug delivery systems and bioimaging probes. Its ability to form covalent bonds with biomolecules can modify proteins and nucleic acids, impacting cellular signaling pathways and metabolic processes . This property positions BAC as a candidate for therapeutic applications in cancer research and other fields where precise targeting is crucial.

Material Science Innovations

The compound's unique structure allows for the development of advanced materials with specific electronic properties. Research indicates that BAC can be utilized in creating organic electronics due to its electron-rich aromatic rings combined with a cyclohexanone backbone. This application opens avenues for innovative materials in flexible electronics and sensors.

Case Study 1: Cross-linking in Polymer Networks

In a study published by Shao et al., BAC was used as a cross-linker for PM6 polymers, resulting in enhanced mechanical strength and thermal stability compared to non-cross-linked counterparts. The study demonstrated that BAC effectively improved the survivability of semiconducting polymers under stress conditions .

Case Study 2: Bioorthogonal Chemistry

Research involving BAC highlighted its potential in bioorthogonal labeling techniques. By conjugating BAC with biomolecules such as antibodies or peptides, researchers were able to create highly specific imaging agents that could target cancer cells selectively, thereby improving diagnostic capabilities in medical imaging .

Wirkmechanismus

The mechanism of action of 2,6-Bis(4-azidobenzylidene)cyclohexanone primarily involves its photochemical properties. Upon exposure to ultraviolet light, the azide groups decompose to form nitrenes, which are highly reactive intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new products. The compound’s ability to generate reactive intermediates makes it a valuable tool in photochemical synthesis and research .

Vergleich Mit ähnlichen Verbindungen

Key Compounds Compared :

2,6-Bis(4-dimethylaminobenzylidene)-cyclohexanone: Exhibits acidochromism due to electron-donating dimethylamino (-NMe₂) groups, which stabilize charge-transfer interactions. Its small HOMO-LUMO gap (4.2 eV) enhances reactivity, promoting protonation-driven optical shifts in acidic media .

2,6-Bis(4-nitrobenzylidene)cyclohexanone: The nitro (-NO₂) groups increase electron-withdrawing effects, making it a precursor for amino derivatives used in porous organic polymers (POPs). Reduced to 2,6-bis(4-aminobenzylidene)cyclohexanone, it forms Schiff-base networks for dye adsorption .

2,6-Bis(4-hydroxybenzylidene)cyclohexanone: Hydroxyl (-OH) groups enable solvatochromism, acidochromism, and photochromism. It shows reversible color changes under pH shifts (514 nm absorption in basic conditions) and UV-induced intramolecular charge transfer .

2,6-Bis(4-azidobenzylidene)cyclohexanone: Azide groups enable UV-triggered crosslinking in polymers. In PIM-1 membranes, it maintains CO₂/CH₄ selectivity (23 to 21) under pressure, outperforming 4-azido phenyl sulfone derivatives (19 to 17) .

Table 1: Substituent Effects on Key Properties

Optical and Electronic Properties

- Acidochromism: The dimethylamino derivative (1e) shows a 60 nm bathochromic shift in HCl, while the hydroxy derivative exhibits a 514 nm band in NaOH .

- Photochromism: Hydroxy and bromo-hydroxy derivatives (e.g., 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone) undergo light-induced tautomerization, unlike the azido compound, which reacts via nitrene intermediates .

- HOMO-LUMO Gaps: Smaller gaps (e.g., 4.2 eV for dimethylamino derivative) correlate with higher softness and reactivity, whereas azide derivatives prioritize crosslinking over electronic transitions .

Table 2: Optical Behavior of Selected Derivatives

Biologische Aktivität

2,6-Bis(4-azidobenzylidene)cyclohexanone (BBC) is an organic compound notable for its unique structure, which features two azide groups attached to a cyclohexanone backbone. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in biochemical research.

Synthesis and Characterization

BBC is synthesized through the condensation reaction of cyclohexanedione and 4-azidobenzaldehyde. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm its structure and purity. The molecular formula of BBC is CHNO, indicating the presence of azide functional groups that contribute to its reactivity and biological interactions.

The biological activity of BBC primarily stems from its ability to interact with biomolecules. The azide groups can participate in click chemistry reactions, allowing for the conjugation with proteins, nucleic acids, and other cellular components. This interaction can lead to the formation of reactive nitrenes, which can covalently bond with various biological targets, altering cellular signaling pathways and metabolic processes .

Research indicates that BBC can influence gene expression and cellular metabolism, making it relevant for applications in drug delivery systems and bioimaging probes. However, specific mechanisms of action remain under investigation, with no comprehensive studies detailing its effects on particular biological systems.

Case Studies

- Protein Modification : BBC has been shown to modify proteins through covalent bonding. This property is particularly useful for studying protein functions and developing therapeutic strategies targeting specific proteins within cells.

- Gene Expression : Preliminary studies suggest that BBC may alter gene expression profiles in cells, although detailed mechanisms are still being elucidated.

- Photosensitivity : The azide groups in BBC exhibit photosensitive properties, which can be leveraged in developing photoresponsive materials for various applications, including organic electronics .

Applications in Research

BBC's unique properties make it a valuable tool across several scientific domains:

- Bioconjugation : Its ability to form stable conjugates with biomolecules enables the development of targeted drug delivery systems.

- Photoresponsive Materials : The compound's photosensitivity allows it to be used in creating materials that respond to light stimuli.

- Organic Electronics : The electronic properties stemming from its structural features may lead to innovations in organic semiconductor technology .

Comparative Analysis

To further understand the significance of BBC within its chemical class, a comparative table highlights similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Azidobenzaldehyde | Contains one azide group | Used as a precursor in organic synthesis |

| 4-Azidobenzyl alcohol | Contains one azide group | Soluble in water; used in bioconjugation studies |

| 1,3-Diphenylurea | No azide groups; similar reactivity | Exhibits different biological activities |

| Azidoacetophenone | Contains one azide group | Known for its use in click chemistry |

The dual azide functionality combined with a cyclohexanone framework enhances BBC's reactivity compared to similar compounds, broadening its applicability in both industrial and biological contexts .

Q & A

Q. What is the optimal synthetic route for 2,6-bis(4-azidobenzylidene)cyclohexanone, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a base-catalyzed condensation reaction between cyclohexanone and 4-azidobenzaldehyde. A typical protocol involves refluxing equimolar amounts of the aldehyde and ketone in ethanol with a catalytic base (e.g., NaOH) for 6–12 hours. Yield optimization requires adjusting solvent polarity, base concentration, and reaction time. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of azide groups (δ ~7.5–8.0 ppm for aromatic protons) and cyclohexanone carbonyl (δ ~200 ppm in ¹³C).

- IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (azide stretch) and ~1680 cm⁻¹ (ketone C=O).

- X-ray Crystallography : To resolve stereochemistry and confirm the E,Z-configuration of the benzylidene groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 422.185 for C₂₅H₂₂N₆O) .

Q. How should researchers handle the thermal and photolytic instability of azide groups in this compound?

Azides are shock- and heat-sensitive. Store the compound at 2–8°C in amber vials under inert gas. Avoid prolonged exposure to UV light. Reaction conditions should minimize heating (e.g., use ice baths during phosphine reactions) .

Advanced Research Questions

Q. What mechanistic insights explain the reaction of this compound with triphenylphosphine?

The reaction proceeds via a Staudinger-type mechanism, where triphenylphosphine attacks the terminal azide nitrogen, forming a phosphazide intermediate. This intermediate rearranges to yield 1,2,3-triazole derivatives (e.g., triphenylphosphinylidenetriaz-1-enyl products). The reaction is stereospecific and temperature-dependent, favoring triazole formation at 0–5°C .

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for structural validation?

Contradictions arise from dynamic processes (e.g., keto-enol tautomerism) or substituent electronic effects. Use variable-temperature NMR to freeze conformational exchange. For ambiguous NOE correlations, DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict chemical shifts and validate assignments .

Q. What strategies are effective in designing derivatives for enhanced bioactivity or photophysical properties?

Replace the azide group with click-compatible moieties (e.g., alkynes for Huisgen cycloaddition) or modify the cyclohexanone scaffold with electron-withdrawing groups (e.g., nitro or fluoro substituents) to alter electronic properties. Biological screening should follow OECD guidelines for cytotoxicity and antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.